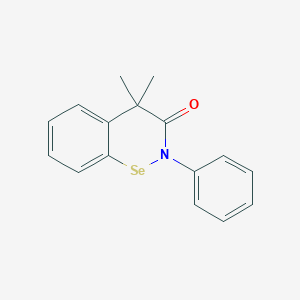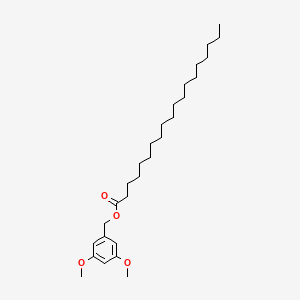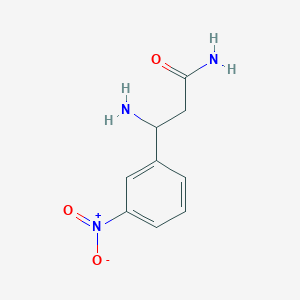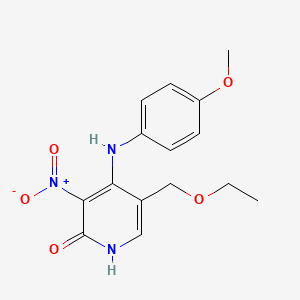
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one is a complex organic compound with a unique structure that includes an ethoxymethyl group, a methoxyanilino group, and a nitropyridinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Nitro Group: Nitration of the pyridinone core using a nitrating agent such as nitric acid.
Attachment of the Methoxyanilino Group: This step involves a nucleophilic substitution reaction where the methoxyaniline is introduced.
Addition of the Ethoxymethyl Group: This can be done through an alkylation reaction using ethoxymethyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ethoxymethyl aldehyde or ethoxymethyl carboxylic acid.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of new functional groups replacing the methoxyanilino group.
Wissenschaftliche Forschungsanwendungen
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyanilino group can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyanilino)-3-nitropyridin-2(1H)-one: Lacks the ethoxymethyl group.
5-(Ethoxymethyl)-3-nitropyridin-2(1H)-one: Lacks the methoxyanilino group.
5-(Ethoxymethyl)-4-anilino-3-nitropyridin-2(1H)-one: Lacks the methoxy group on the aniline.
Uniqueness
5-(Ethoxymethyl)-4-(4-methoxyanilino)-3-nitropyridin-2(1H)-one is unique due to the presence of both the ethoxymethyl and methoxyanilino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
142893-94-5 |
|---|---|
Molekularformel |
C15H17N3O5 |
Molekulargewicht |
319.31 g/mol |
IUPAC-Name |
5-(ethoxymethyl)-4-(4-methoxyanilino)-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C15H17N3O5/c1-3-23-9-10-8-16-15(19)14(18(20)21)13(10)17-11-4-6-12(22-2)7-5-11/h4-8H,3,9H2,1-2H3,(H2,16,17,19) |
InChI-Schlüssel |
LFVJLOOONNRJLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CNC(=O)C(=C1NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


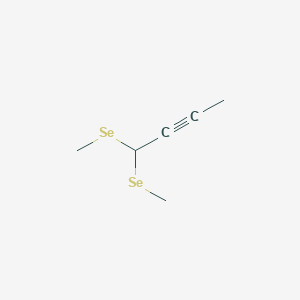
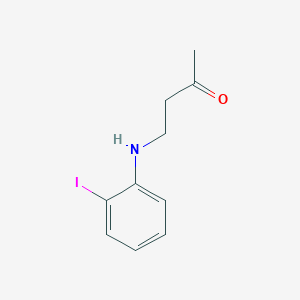
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
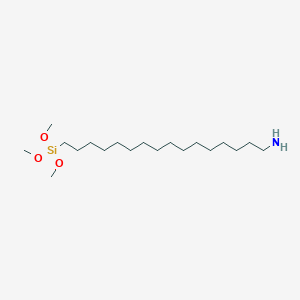
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
